2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Description
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole is a bicyclic heterocyclic compound featuring fused imidazole and 1,3,4-thiadiazole rings. The compound is substituted with bromine at position 2 and iodine at position 5, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrIN3S/c5-3-8-9-2(6)1-7-4(9)10-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVHKBWFJUMWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)SC(=N2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrIN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246372-52-0 | |
| Record name | 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with an appropriate iodine source. One common method includes the use of iodine monochloride (ICl) in an organic solvent such as acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in organic solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-5-iodoimidazo[2,1-b][1,3,4]thiadiazole, while a Suzuki-Miyaura coupling with phenylboronic acid would produce 2-phenyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazole .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole as an antimicrobial agent . In a series of experiments involving various derivatives of imidazo-thiadiazoles, compounds demonstrated significant antibacterial and antifungal activities against a range of pathogens. For instance:
- A study evaluated a library of imidazo[2,1-b][1,3,4]thiadiazole derivatives and found that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. Notably, derivatives with halogen substitutions showed enhanced efficacy compared to their non-substituted counterparts .
Anticancer Properties
The anticancer potential of this compound has been extensively researched. Several studies have reported its effectiveness against various cancer cell lines:
- A synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles revealed that specific derivatives exhibited strong anti-proliferative activity in human cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The mechanism involved the induction of apoptosis and cell cycle arrest .
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Breast | MCF-7 | Strong anti-proliferative activity |
| Lung | A549 | Induction of apoptosis |
| Colon | HCT-116 | Cell cycle arrest |
Antitubercular Effects
The compound has also shown promise in combating tuberculosis. A study focused on the synthesis of new benzimidazole derivatives containing the imidazo[2,1-b][1,3,4]thiadiazole moiety reported significant antitubercular activity:
- Seven out of twenty-nine synthesized compounds demonstrated potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL. The presence of specific substituents in the benzimidazole ring enhanced this activity significantly .
Summary of Findings
The applications of this compound extend across various domains within medicinal chemistry. Its notable properties include:
- Antimicrobial Activity : Effective against multiple bacterial strains.
- Anticancer Properties : Induces apoptosis in various cancer cell lines.
- Antitubercular Effects : Shows significant efficacy against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. Detailed studies on its molecular interactions and pathways are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituent pattern on the imidazothiadiazole core significantly impacts physicochemical properties. Key analogs and their characteristics are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen Substitution : Bromine at position 2 or 5 is common in bioactive derivatives (e.g., 10c, 122, 5), while iodine substitution (as in the target compound) may enhance electrophilicity and binding affinity due to its larger atomic radius .
- Melting Points : High melting points (e.g., 327°C for 10c) suggest strong intermolecular interactions, likely due to hydrogen bonding from NH groups .
- Spectral Signatures : NH stretches in IR (3142 cm⁻¹) and aromatic proton shifts in ¹H NMR (δ 7.32–8.64) are consistent across analogs .
Anticancer Activity:
- Compound 122 : Exhibited potent growth inhibition against leukemic cell lines in NCI 60 panel studies, attributed to the cyclopropyl group enhancing lipophilicity and membrane penetration .
- Compound 5: Demonstrated cytotoxicity comparable to bleomycin against HT-29 and MCF-7 cells, with lower toxicity to normal cells. The propyl chain may optimize pharmacokinetic properties .
Antimicrobial and Enzyme Inhibition:
- Imidazothiadiazoles with electron-withdrawing groups (e.g., nitro, thiocyanate) exhibit antimicrobial activity via enzyme inhibition (e.g., COX-2, β2-adrenergic receptors) .
- The target compound’s iodine atom may mimic tyrosine residues in enzyme active sites, a mechanism observed in related halogenated heterocycles .
Biological Activity
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole (CAS Number: 1246372-52-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition activities.
The molecular formula of this compound is CHBrINS with a molecular weight of 329.95 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Chemical Formula | CHBrINS |
| Molecular Weight | 329.95 g/mol |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Case Study : A study demonstrated that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibited cytotoxic effects against various cancer cell lines including leukemia and melanoma cells. The compound induced apoptosis in these cells by interacting with critical signaling pathways involved in cell survival and proliferation .
- Mechanism of Action : The mechanism involves the inhibition of key enzymes that regulate cell cycle progression and apoptosis. Research indicates that such compounds can bind to the active sites of these enzymes, altering their conformation and function .
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties:
- In Vitro Studies : Several studies have reported that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Mechanism : The antimicrobial activity is believed to be due to the compound's ability to disrupt bacterial membrane integrity and inhibit essential metabolic pathways .
Enzyme Inhibition
The compound’s interaction with various enzymes has been a focal point in research:
- Enzyme Targets : Studies have identified that this compound can inhibit enzymes involved in metabolic processes. This inhibition can lead to altered cellular metabolism which may contribute to its anticancer and antimicrobial effects .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound better, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-Amino-5-bromo-1,3,4-thiadiazole | Antimicrobial and anticancer |
| 5-Methylimidazo[2,1-b][1,3,4]thiadiazole | Cytotoxic against cancer cells |
| Thiadiazole Derivatives | Broad spectrum antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
